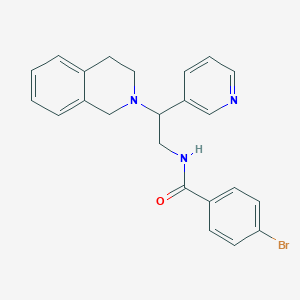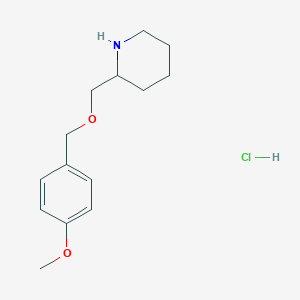![molecular formula C31H28N4O4S2 B2431831 2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 850915-24-1](/img/structure/B2431831.png)
2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features, including a pyrazole ring, a thienopyrimidinone ring, and methoxyphenyl groups. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a pyrazole ring and a thienopyrimidinone ring, both of which are heterocyclic structures. Additionally, it would have methoxyphenyl groups attached, which could influence its chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups and structural features. For example, the pyrazole ring is a site of potential reactivity, as is the thienopyrimidinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the heterocyclic rings and the methoxyphenyl groups could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antifungal Effects of Heterocyclic Compounds
Research on heterocyclic compounds has shown promising antifungal effects against various types of fungi. For instance, the synthesis and evaluation of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated significant antifungal activity against Aspergillus species, suggesting potential for development into useful antifungal agents (Jafar et al., 2017).
Synthesis of Heterocycles with Masked Aldehyde Functionality
Another study focused on the synthesis of five and six-membered heterocycles with masked (or unmasked) aldehyde functionality, using 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon. This work illustrates the versatility of heterocyclic compounds in regiospecific synthesis, which could be relevant for the design and development of new pharmaceuticals or materials (Mahata et al., 2003).
Antimicrobial Activity of Novel Pyrimidine Derivatives
The synthesis of novel pyrimidine derivatives incorporating sulfonyl groups has been explored for their antimicrobial properties. Some derivatives showed activity exceeding that of reference drugs, indicating the potential for developing new antimicrobial agents (Alsaedi et al., 2019).
Conformational and Interaction Studies on Pyrazolopyrimidine Derivatives
Gas-phase conformational and intramolecular π–π interaction studies on pyrazolo[3,4-d]pyrimidine derivatives have provided insights into the structural stability and potential interaction mechanisms of these compounds, which could inform their application in drug design and other fields (Yadava et al., 2011).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Research into thieno[3,2-d]pyrimidine derivatives has uncovered compounds with potent anticancer activity on several human cancer cell lines, suggesting the potential of such compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O4S2/c1-38-23-12-8-20(9-13-23)26-18-27(21-10-14-24(39-2)15-11-21)35(33-26)28(36)19-41-31-32-25-16-17-40-29(25)30(37)34(31)22-6-4-3-5-7-22/h3-15,27H,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNJIADDPUWOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431749.png)

![N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2431754.png)



![7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2431761.png)
![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)

![Methyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B2431764.png)
![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)
![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)
![1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431769.png)
![4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2431771.png)